n-Butyl--d6 Alcohol
Description
Significance of Isotopic Labeling in Scientific Inquiry
The incorporation of deuterium (B1214612) into organic molecules offers several key advantages for scientific investigation:
Mechanistic Studies: Deuterium's heavier mass can influence reaction rates through the kinetic isotope effect (KIE). By comparing the rates of reactions involving protonated versus deuterated compounds, researchers can identify bond-breaking steps that occur during the rate-determining stage of a reaction cdnsciencepub.comdiva-portal.orgscielo.org.mx. This is crucial for understanding complex reaction pathways in organic synthesis and biochemistry.
Quantitative Analysis: In analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Because they are chemically identical but possess a different mass, they can be added to samples to accurately quantify the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument response musechem.commdpi.com.
Spectroscopic Probes: Deuterium nuclei have different NMR spectral properties compared to protium (B1232500) (¹H). For instance, deuterium does not possess the same spin-1/2 characteristics as ¹H, and its signals appear at different chemical shifts. This allows deuterated solvents to be used in NMR spectroscopy to avoid proton signals from the solvent, thereby improving the clarity of spectra for analyzing the solute synmr.in. Deuterium can also be used as a contrast agent in NMR for protein structure determination clearsynth.com.
Metabolic and Pharmacokinetic Studies: In pharmaceutical research, deuterium labeling can enhance the metabolic stability of drug candidates. The stronger C-D bond compared to the C-H bond can lead to increased resistance to enzymatic degradation, potentially improving a drug's pharmacokinetic profile, such as its half-life musechem.comclearsynth.comgoogle.com. While this article focuses on chemical research applications, the principle of altered metabolic stability is a significant aspect of isotopic labeling.
Overview of Deuterated Primary Alcohols in Academic Contexts
Primary alcohols, characterized by a hydroxyl group attached to a primary carbon atom, are fundamental building blocks in organic chemistry and are widely used as solvents, reagents, and intermediates. Their deuterated counterparts, such as n-Butyl-d6 Alcohol (typically represented as CD₃CD₂CH₂CH₂OD), find specific applications in academic research due to the inherent advantages of isotopic labeling:
Internal Standards in Chromatography-Mass Spectrometry: n-Butanol is a common solvent and chemical intermediate. n-Butyl-d6 Alcohol is frequently employed as an internal standard for the precise quantification of n-butanol in various matrices, including environmental samples and biological fluids. Its use ensures accurate measurements by compensating for matrix effects and variations in sample processing musechem.commdpi.com. For example, studies utilizing n-butanol-d6 as an internal standard in GC-MS for the analysis of n-butanol in complex samples have demonstrated good linearity of calibration curves and high recovery rates, underscoring its reliability.
Table 1: Representative Applications of n-Butyl-d6 Alcohol as an Internal Standard
| Analytical Technique | Analyte of Interest | Matrix Example | Key Benefit of n-Butyl-d6 Alcohol |
|---|---|---|---|
| GC-MS | n-Butanol | Biological fluids, Environmental samples | Accurate quantification, compensates for matrix effects, improved precision |
NMR Spectroscopy: While less common than deuterated solvents like CDCl₃ or CD₃OD, specific deuterations of alcohols like n-Butyl-d6 Alcohol can be used in specialized NMR studies. For instance, they can serve as model compounds to study solvent-solute interactions or to investigate the spectroscopic behavior of deuterated functional groups within a molecule synmr.in. The distinct chemical shifts of the deuterated methyl (CD₃) and hydroxyl (OD) groups, compared to their protonated counterparts, aid in spectral assignment and analysis.
Compound Name Table:
| Common Name | Chemical Formula | Description |
| n-Butyl-d6 Alcohol | C₄H₂D₆O | n-Butanol with six deuterium atoms incorporated, typically CD₃CD₂CH₂CH₂OD |
| n-Butanol | C₄H₁₀O | The protonated form of n-Butyl-d6 Alcohol. |
| Deuterium (²H) | ²H | A stable isotope of hydrogen with one proton and one neutron. |
| Protium (¹H) | ¹H | The most common isotope of hydrogen, with one proton and no neutrons. |
Properties
CAS No. |
1219794-84-9 |
|---|---|
Molecular Formula |
C4H10O |
Molecular Weight |
80.16 |
IUPAC Name |
1,1,2,2,3,3-hexadeuteriobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2 |
InChI Key |
LRHPLDYGYMQRHN-PWDWWLAZSA-N |
SMILES |
CCCCO |
Synonyms |
n-Butyl--d6 Alcohol |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl D6 Alcohol and Analogues
Deuterium (B1214612) Incorporation via Reductive Pathways
Reductive pathways typically involve the reduction of carbonyl compounds or carboxylic acid derivatives using deuterated reagents.
Deuterated hydride reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄), are potent reducing agents capable of converting carbonyls, esters, and carboxylic acids into alcohols. The deuterium atoms from the reagent are transferred to the substrate during the reduction process.
LiAlD₄: This is a powerful reducing agent that can convert carboxylic acids and their esters into primary alcohols. For instance, the reduction of a deuterated ester, such as ethyl 2,2-dideuterobutanoate, with LiAlD₄ would yield CH₃CH₂CD₂CD₂OH, a potential form of n-Butyl-d6 Alcohol masterorganicchemistry.comnih.gov. LiAlD₄ is known to be more reactive than NaBD₄ libretexts.org.
NaBD₄: While less reactive than LiAlD₄, NaBD₄ is also effective in reducing aldehydes and ketones to alcohols masterorganicchemistry.comecochem.com.co. However, it typically does not reduce esters or carboxylic acids under standard conditions unless activated by Lewis acids or heat masterorganicchemistry.comreddit.comquora.com. The synthesis of α,α-dideuterio alcohols has been achieved using SmI₂ and D₂O, which can be considered a form of reductive deuteration nih.gov.
This approach involves starting with a carbonyl compound (aldehyde or ketone) or a carboxylic acid derivative that already contains deuterium atoms in the desired positions and then reducing it.
Deuterated Aldehydes/Ketones: For example, if n-butyraldehyde-D8 (CD₃CD₂CD₂CDO) were available, its reduction with a hydride source (even a non-deuterated one like LiAlH₄) would yield n-butanol-D8 (CD₃CD₂CD₂CD₂OH) . However, achieving specific d6 labeling often requires precursor molecules with precisely placed deuterium atoms.
Deuterated Carboxylic Acids/Esters: The reduction of deuterated butyric acid or its esters with deuterated hydride reagents is a viable route. For example, reducing a precursor like ethyl 2,2,3,3-tetradeuterobutanoate (CH₃CD₂CD₂COOEt) with LiAlD₄ would lead to CH₃CD₂CD₂CD₂OH. The synthesis of deuterated compounds often starts with readily available deuterated building blocks or involves multi-step syntheses from labeled synthons researchgate.netresearchgate.net.
Hydrogen/Deuterium Exchange (H/D Exchange) Strategies
H/D exchange methods offer a direct route to introduce deuterium into organic molecules by swapping hydrogen atoms for deuterium, often using deuterium oxide (D₂O) as the deuterium source.
Transition metal catalysts play a crucial role in facilitating H/D exchange reactions. These methods are attractive because they often use inexpensive D₂O as the deuterium source and can be performed under relatively mild conditions.
Ruthenium Catalysis: Ruthenium catalysts, particularly those with pincer ligands, have shown significant efficacy in the regioselective deuteration of alcohols. For example, Ru/C catalysts can mediate H/D exchange at the α-position of alcohols researchgate.netjst.go.jp. A catalytic system using [(p-cymene)RuCl₂]/ethanolamine/KOH has been reported for regioselective H/D exchange at the β-carbon position of alcohols using D₂O researchgate.netnih.gov. This process often involves an oxidation-reduction sequence where the alcohol is oxidized to a carbonyl, which then undergoes deuteration via keto-enol tautomerization before being reduced back to the deuterated alcohol nih.gov.
Manganese and Iron Catalysis: Homogeneous first-row transition metal pincer catalysts based on manganese and iron have been developed for the regioselective deuteration of primary and secondary alcohols using D₂O researchgate.netrsc.orgrsc.org. Depending on the metal, these catalysts can achieve deuterium incorporation selectively at the α and β positions (Mn) or exclusively at the α position (Fe) for primary alcohols researchgate.netrsc.orgrsc.org. This approach is considered cost-effective and can be scaled up for industrial applications researchgate.netrsc.org.
Iridium Catalysis: Iridium complexes, such as iridium(III)-bipyridonate complexes, have been employed for α-selective H/D isotope exchange of alcohols using D₂O. This method is notable for its chemoselectivity, tolerating various functional groups, and has been applied to the deuteration of pharmaceuticals, demonstrating the potential for synthesizing metabolically stable drug analogs rsc.org.
Achieving specific deuteration patterns, such as the d6 labeling in n-Butyl-d6 Alcohol, often requires regioselective methods. These techniques target specific carbon-hydrogen bonds within the molecule.
Targeting Specific Positions: Research has focused on developing catalysts that can selectively deuterate either the α-carbon (adjacent to the hydroxyl group) or the β-carbon, or even multiple positions. For instance, some ruthenium catalysts are known to deuterate the α-position of alcohols, while others can achieve deuteration at both α and β positions researchgate.netjst.go.jp. Molybdocene catalysts have also been used for H/D exchange, showing selectivity for α-hydrogens in primary alcohols acs.org.
Advanced Control: The development of methods allowing for site-specific and degree-controlled deuteration is ongoing. For example, copper-catalyzed deacylative deuteration can achieve mono-, di-, and tri-deuteration at specific sites of alkyl groups, utilizing ketones as activating moieties nih.gov.
Advanced Synthetic Approaches for Deuterated Alcohols
Beyond the fundamental methods, advanced strategies aim for greater efficiency, selectivity, and broader applicability.
Multi-step Synthesis from Labeled Synthons: While direct H/D exchange is often preferred for its atom economy, multi-step syntheses using pre-deuterated building blocks (synthons) remain a reliable method for obtaining highly specific isotopic labeling patterns researchgate.net.
Metal-Free and Visible Light-Mediated Methods: Emerging techniques explore metal-free catalytic systems or visible light photoredox catalysis for deoxygenative deuteration of alcohols. These approaches aim to provide greener and more accessible synthetic routes thieme-connect.comorganic-chemistry.org.
The synthesis of n-Butyl-d6 Alcohol can be achieved through various routes, with catalytic H/D exchange methods using D₂O and reductive deuteration using deuterated hydride reagents being prominent. The choice of method depends on the desired position and extent of deuterium incorporation, as well as the availability of starting materials and the required isotopic purity.
Applications in Advanced Analytical Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Site-Specific Structural and Dynamic Probes
The application of isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (²H), is a cornerstone in advanced analytical chemistry for elucidating molecular structure and dynamics. Deuteration, the replacement of hydrogen (¹H) with deuterium, offers several advantages when employed as a probing strategy. Primarily, the distinct nuclear spin properties of deuterium (spin I=1) compared to proton (spin I=1/2) lead to different spectroscopic signals, often simplifying ¹H NMR spectra by removing solvent interference or allowing for selective observation of deuterated sites labinsights.nlsimsonpharma.com. Furthermore, the mass difference introduced by deuterium significantly influences molecular vibrations and rotational motions, making deuterated compounds sensitive reporters of dynamic processes osti.govtandfonline.com.
Research Findings in Molecular Dynamics Studies
Studies utilizing deuterated alcohols, such as deuterated n-butanol (C4D9OH), have demonstrated their utility in probing molecular dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing relaxation times. One such investigation focused on measuring the ¹H NMR relaxation times, T1 (spin-lattice relaxation) and T2 (spin-spin relaxation), of deuterated n-butanol across a broad temperature range, from 280 K down to 140 K researchgate.net.
The research observed a clear correlation between temperature and the spectral characteristics of the deuterated n-butanol. As the temperature decreased, a gradual broadening of the ¹H NMR spectral lines was noted. This line broadening became more pronounced in the supercooled liquid state, particularly below 180 K, indicating that molecular motions responsible for averaging out nuclear spin interactions were slowing down researchgate.net. A key finding from this study was the identification of a characteristic minimum in the T1 relaxation time, which occurred at approximately 240 K researchgate.net. This T1 minimum is a direct spectroscopic signature of molecular motion occurring at a specific correlation time (τc) that matches the Larmor frequency of the observed nuclei. The relaxation data were further interpreted using established relaxation models to provide a deeper understanding of the underlying dynamic processes within the molecule researchgate.net.
Data Table: 1H NMR Relaxation Study of Deuterated n-Butanol
The following table summarizes the key findings from the ¹H NMR relaxation study of deuterated n-butanol (C4D9OH) as a probe of molecular dynamics:
| Parameter Measured | Compound Studied | Temperature Range (K) | Key Observation / Finding | Technique |
| ¹H NMR Relaxation Times (T1 and T2) | Deuterated n-Butanol (C4D9OH) | 280 - 140 | Gradual line broadening with decreasing temperature; more profound broadening in supercooled liquid (<180 K). researchgate.net | ¹H NMR Spectroscopy |
| Spin-Lattice Relaxation Time (T1) | Deuterated n-Butanol (C4D9OH) | ~240 K | Characteristic T1 minimum observed, indicative of specific molecular motional correlation times. researchgate.net | ¹H NMR Spectroscopy |
| Interpretation of Relaxation Data | Deuterated n-Butanol (C4D9OH) | 280 - 140 | Data interpreted using two relaxation models to elucidate molecular dynamics. researchgate.net | NMR Relaxation Analysis |
These findings illustrate how site-specifically deuterated alcohols like n-Butyl-d6 Alcohol can serve as valuable probes in advanced analytical chemistry, enabling detailed investigations into the dynamic behavior of molecules through NMR relaxation studies.
Mechanistic and Kinetic Isotope Effect Studies
Computational and Theoretical Insights into Deuterium (B1214612) Effects
Computational chemistry plays a crucial role in interpreting and predicting KIEs, providing theoretical support for experimental observations acs.orgcdnsciencepub.comosti.govmdpi.comsnnu.edu.cn. Quantum chemical calculations, such as Density Functional Theory (DFT), can model reaction pathways, transition states, and vibrational frequencies for both protium (B1232500) and deuterium isotopologues acs.orgmdpi.com. These calculations allow for the prediction of KIE values based on differences in zero-point energies (ZPEs) and vibrational frequencies between C-H and C-D bonds libretexts.orglibretexts.orgportico.orgprinceton.edu. By comparing calculated KIEs with experimental data, researchers can validate proposed reaction mechanisms and gain a deeper understanding of the transition state structure cdnsciencepub.comosti.govsnnu.edu.cn. For instance, studies have utilized computational methods to analyze the factors influencing KIEs in SN2 reactions, including tunneling contributions and the temperature dependence of the effects mdpi.com. Furthermore, computational analysis can help to identify the kinetically relevant species in complex mechanisms, moving beyond the traditional focus solely on the rate-determining step osti.gov.
Role in Biochemical and Biological Research Methodologies
Isotopic Tracing in Metabolic Pathways (In Vitro/Non-Clinical)
Isotopic tracing is a powerful technique used to follow the journey of molecules through complex biochemical reactions and metabolic pathways. researchgate.net By introducing a labeled compound into a biological system, scientists can track the movement of the isotopic label, thereby elucidating metabolic routes, rates of reaction (fluxes), and the contributions of various substrates to the formation of downstream metabolites. researchgate.net
n-Butyl-d6 alcohol can be employed as a stable isotope tracer in non-clinical, in-vitro studies to investigate the metabolism of short-chain alcohols and related compounds. When introduced to cell cultures or isolated enzyme systems, the deuterium-labeled butanol is processed by the same enzymatic machinery that acts on its non-deuterated counterpart. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the deuterium (B1214612) label in subsequent metabolic products.
This methodology, known as metabolic flux analysis (MFA), allows for the quantitative study of cellular metabolism. nih.govresearchgate.net For example, if n-butyl-d6 alcohol is administered to a cell culture, the deuterium atoms can be traced to downstream metabolites. The pattern and extent of deuterium incorporation provide detailed information about the activity of specific metabolic pathways. This approach can reveal how metabolic networks are rewired under different conditions, such as in disease states or in response to drug treatment. nih.gov
One important consideration in studies using deuterated tracers is the kinetic isotope effect (KIE), where the heavier mass of deuterium can sometimes lead to a slower rate of reaction compared to hydrogen. nih.gov This effect itself can be a tool for studying reaction mechanisms, as discussed in the following section. In the context of metabolic tracing, it is a factor that researchers must account for when interpreting flux data. nih.gov
Table 1: Potential Application of n-Butyl-d6 Alcohol in a Hypothetical In Vitro Metabolic Tracing Experiment
| Experimental Step | Description | Analytical Method | Expected Outcome |
| Substrate Introduction | n-Butyl-d6 alcohol is introduced into a hepatocyte cell culture medium. | - | Cells begin to uptake and metabolize the labeled alcohol. |
| Metabolite Extraction | After a set incubation period, intracellular metabolites are extracted from the cells. | - | A snapshot of the metabolic state is preserved. |
| Analysis | The extracted metabolites are analyzed to detect the presence and location of deuterium atoms. | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of deuterated downstream products, such as butyraldehyde-d6 and butyric acid-d6. |
| Flux Calculation | The isotopic enrichment patterns are used in computational models to calculate metabolic flux rates. | Metabolic Flux Analysis (MFA) Software | Quantification of the rate of butanol oxidation and its contribution to other metabolic pathways. |
Applications in Proteomics and Enzyme Mechanism Studies
The study of enzyme mechanisms and protein function (proteomics) can be greatly enhanced by the use of isotopically labeled substrates like n-butyl-d6 alcohol. The primary application in this area is the investigation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
For enzymes that catalyze reactions involving the breaking of a carbon-hydrogen bond, substituting hydrogen with deuterium can lead to a measurable decrease in the reaction rate. By measuring the KIE for an enzyme-catalyzed reaction using n-butyl-d6 alcohol and comparing it to the rate with regular n-butanol, researchers can gain insights into the transition state of the reaction and determine if C-H bond cleavage is the rate-limiting step. nih.govresearchgate.net This technique has been widely applied to alcohol dehydrogenases (ADHs), the primary enzymes responsible for alcohol metabolism. nih.govnih.gov Studies on yeast alcohol dehydrogenase and other ADHs using deuterated alcohols like isopropanol (B130326) and benzyl (B1604629) alcohol have provided critical information about their catalytic mechanisms. nih.govnih.gov
Table 2: Representative Kinetic Isotope Effect (KIE) Values for Alcohol Dehydrogenase with Different Substrates This table presents data for other alcohols to illustrate the principle, as specific KIE data for n-butyl-d6 alcohol was not available in the reviewed literature.
| Enzyme Source | Substrate | Deuterated Substrate | Observed KIE (kH/kD) | Reference |
| Geobacillus stearothermophilus | Benzyl alcohol | Benzyl-d2 alcohol | ~3.5 (at 20°C) | nih.gov |
| Geobacillus stearothermophilus | Isopropanol | Isopropanol-d8 | ~1.0 (at 20°C) | nih.gov |
| Yeast | Isopropanol | Deutero-isopropanol | ~4.0 | nih.gov |
In proteomics, stable isotope labeling is a cornerstone for the quantitative analysis of protein expression. While methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) are common, deuterated metabolic precursors can also be used to label the proteome. Although less direct than amino acid labeling, feeding cells n-butyl-d6 alcohol could, in principle, lead to the incorporation of deuterium into the amino acid pool and subsequently into newly synthesized proteins, assuming the metabolic pathways for this conversion are active. However, the primary role of deuterated small molecules like n-butyl-d6 alcohol in proteomics is more commonly as an internal standard for quantitative mass spectrometry, ensuring analytical precision and accuracy.
Development of Deuterated Probes for Biological Systems
Deuterated compounds are instrumental in the development of molecular probes for studying biological systems, particularly for analytical techniques that are sensitive to isotopic composition. The unique physical properties of deuterium make it a valuable label for NMR spectroscopy and neutron scattering studies.
While direct applications of n-butyl-d6 alcohol as a biological probe are not extensively documented, its structure makes it a candidate for use as a precursor in the synthesis of more complex deuterated molecules. researchgate.net The synthesis of deuterated compounds is an active area of research, with applications in medicinal chemistry to improve the pharmacokinetic profiles of drugs and to prepare probes for in-vitro and in-vivo metabolic studies. google.com
The n-butyl-d6 moiety could be incorporated into larger molecules designed to probe specific biological environments. For instance:
NMR-based Probes: Deuterium is "silent" in standard ¹H NMR spectroscopy. A deuterated molecule can be used to simplify complex spectra or as a probe in ²H (deuterium) NMR to study molecular dynamics and orientation within biological structures like cell membranes.
Neutron Scattering Probes: Neutron scattering is a powerful technique for studying the structure and dynamics of biological macromolecules. Deuterium has a significantly different neutron scattering length compared to hydrogen. By selectively deuterating parts of a biological sample or a probe molecule, researchers can use "contrast variation" to highlight specific components of a complex assembly. A lipid molecule synthesized with a deuterated n-butyl tail could be used to probe its location and conformation within a lipid bilayer.
The synthesis of such probes would involve chemical reactions to attach the n-butyl-d6 group to a molecule with a specific biological targeting function. The stability of the carbon-deuterium bond ensures that the label remains intact during biological investigations. google.com
Future Directions and Emerging Research Areas
Innovations in Synthesis of Complex Deuterated Structures
The synthesis of deuterated molecules is moving beyond simple isotopic exchange to highly selective and complex constructions. A significant area of innovation lies in the development of advanced catalytic systems that enable precise deuterium (B1214612) incorporation into specific molecular positions.
Recent research has highlighted the efficacy of transition-metal catalysts for the regioselective deuteration of alcohols. For instance, homogeneous pincer complexes of first-row transition metals like manganese and iron have been developed for this purpose. nih.gov These catalysts facilitate the exchange of hydrogen atoms for deuterium at the α and β carbon positions of alcohols using deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org One method involves the oxidation of the alcohol to an aldehyde, followed by a base-mediated deuteration at the β position. nih.gov
The "borrowing hydrogen" or hydrogen auto-transfer method is another innovative strategy. This technique, often employing iridium or ruthenium catalysts, allows for the deuteration of alcohols at both the α and β positions. researchgate.net The process involves the temporary removal of hydrogen from the alcohol (forming a ketone or aldehyde intermediate), followed by deuteration of the intermediate and subsequent reduction back to the deuterated alcohol.
These catalytic methods represent a significant step forward, offering milder reaction conditions and greater control over the placement of deuterium atoms compared to traditional methods that might require harsh acids or bases. nih.gov
| Catalyst System | Target Position(s) | Deuterium Source | Key Features |
| Manganese Pincer Complex | α, β | D₂O | Utilizes a first-row transition metal for regioselective deuteration. nih.govrsc.org |
| Iron Pincer Complex | α, β | D₂O | Provides an alternative first-row transition metal catalyst system. nih.govrsc.org |
| (η6-cymene) Ruthenium Complex | β only | D₂O | Demonstrates high selectivity for the β position through an oxidation-deuteration sequence. nih.gov |
| Iridium/Ruthenium Complexes | α, β | D₂O | Employs the "borrowing hydrogen" mechanism for efficient deuteration. researchgate.net |
Expanding Analytical Methodologies
The analysis of deuterated compounds is critical for verifying the success of synthesis and for their application in various studies. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools, ongoing research aims to enhance their precision, accuracy, and scope. wikipedia.org
In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), a significant challenge has been the "chromatographic deuterium effect" (CDE). acs.org This effect can cause deuterated compounds to have slightly different retention times than their non-deuterated counterparts, potentially complicating analysis. acs.org Recent mechanistic studies have investigated the basis of CDE, attributing it to differences in hydrophobicity and exploring various chromatography columns (e.g., octadecyl, biphenyl, and pentafluorophenyl) to optimize separation and minimize data misinterpretation. acs.org
To improve the accuracy of quantitative analysis, a novel approach fits calculated profile mode mass spectrometry data to calibrated LC/MS data using a Multiple Linear Regression (MLR) model. nih.gov This method significantly enhances precision and provides statistical diagnostics on the reliability of the quantitative results, which is especially useful for analyzing mixtures of labeled and unlabeled compounds. nih.gov
Deuterated compounds like n-Butyl-d6 Alcohol serve as excellent internal standards for quantitative analysis using isotope dilution methods. escholarship.org Their chemical and physical properties are nearly identical to the analyte, but their different mass allows them to be distinguished by MS, leading to more accurate quantification. escholarship.org
| Analytical Technique | Principle of Detection | Area of Innovation | Benefit |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on physicochemical properties and detects them by mass-to-charge ratio. acs.org | Mechanistic investigation of the chromatographic deuterium effect (CDE). acs.org | Optimized separation conditions and reduced risk of data misinterpretation. acs.org |
| Mass Spectrometry (MS) with Multiple Linear Regression (MLR) | Fits calculated mass spectral data to experimental data. nih.gov | Application of MLR models to LC/MS data. nih.gov | Significantly improves the precision and accuracy of quantitating isotope-labeled compound mixtures. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects atoms with different gyromagnetic ratios, distinguishing isotopes like ¹H and ²H (deuterium). wikipedia.org | Use in metabolic flux analysis and structural elucidation. cernobioscience.commoravek.com | Provides detailed information on the specific location of deuterium atoms within a molecule. wikipedia.org |
Advanced Mechanistic Investigations
Deuterium-labeled compounds are invaluable tools for elucidating the mechanisms of chemical and biological reactions. acs.org The primary principle underlying their use is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom can slow down a reaction if the bond to that atom is broken in the rate-determining step. wikipedia.orgchem-station.com This is because the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond.
By strategically placing deuterium atoms within a molecule and measuring the reaction rates, researchers can pinpoint which bonds are broken during the critical steps of a reaction. This technique is widely applied in various fields:
Metabolism Studies: In pharmaceutical research, deuterated drugs are used to study metabolic pathways. acs.orgwikipedia.org By observing where deuterium atoms are retained or lost, scientists can understand how a drug is broken down in the body, which can inform the design of more stable and effective medications. wikipedia.org
Reaction Pathway Elucidation: In organic chemistry, deuterium labeling helps differentiate between proposed reaction mechanisms. For example, in a hydroamination reaction, using a deuterated amine source helped prove that the amine acts as a hydrogen atom donor. researchgate.net Similarly, studies on the photochemical activation of aryldiazoacetates use isotopic labeling to understand the complex pathways of carbene generation. nih.gov
Enzyme Mechanisms: Isotope labeling is used to probe the intricate workings of enzymes. By tracking the transfer of deuterium, researchers can map the flow of atoms through an enzyme's active site, revealing key details of the catalytic process.
The application of KIE and isotopic tracing allows for a level of mechanistic detail that is often unattainable through other methods, providing fundamental insights into how chemical transformations occur at the molecular level. chem-station.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of n-Butyl-d6 Alcohol for isotopic purity in deuterium labeling studies?
- Methodological Answer : To ensure isotopic purity, use precursor compounds (e.g., deuterated starting materials like D2O or deuterated alkyl halides) and monitor reaction conditions (temperature, catalyst selection, and reaction time) via NMR spectroscopy. For example, gas chromatography-mass spectrometry (GC-MS) can verify deuterium incorporation efficiency, while Karl Fischer titration ensures minimal residual water .
Q. What analytical techniques are most reliable for quantifying n-Butyl-d6 Alcohol in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity. Validate the method using calibration curves in relevant matrices (e.g., blood, tissue homogenates) to account for matrix effects. Cross-validate with nuclear magnetic resonance (NMR) to confirm isotopic integrity .
Q. How should researchers assess the stability of n-Butyl-d6 Alcohol under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature extremes (e.g., -20°C to 40°C), light, and humidity. Use GC or LC-MS to quantify degradation products (e.g., non-deuterated analogs) over time. Statistical models like Arrhenius plots can predict long-term stability .
Advanced Research Questions
Q. How do isotopic effects of n-Butyl-d6 Alcohol influence reaction kinetics in catalytic studies compared to its non-deuterated counterpart?
- Methodological Answer : Design comparative kinetic experiments using both deuterated and non-deuterated forms. Apply kinetic isotope effect (KIE) calculations by measuring rate constants (e.g., via UV-Vis spectroscopy or HPLC). Control variables such as solvent polarity and catalyst loading to isolate isotopic effects .
Q. What strategies resolve contradictions in deuterium distribution data observed in metabolic flux analysis using n-Butyl-d6 Alcohol?
- Methodological Answer : Use multi-technique validation: combine LC-MS for positional deuterium quantification with computational modeling (e.g., isotopomer spectral analysis). Investigate potential artifacts, such as enzymatic exchange or non-enzymatic deuterium scrambling, by repeating experiments under anaerobic or inhibitor-added conditions .
Q. How can n-Butyl-d6 Alcohol be integrated into mechanistic studies of alcohol dehydrogenase (ADH) enzyme activity?
- Methodological Answer : Perform enzyme kinetics assays with varying concentrations of n-Butyl-d6 Alcohol and monitor NADH production spectrophotometrically. Compare and values to non-deuterated controls. Use X-ray crystallography or molecular dynamics simulations to explore deuterium-induced conformational changes in ADH .
Q. What are the ethical considerations when using n-Butyl-d6 Alcohol in human pharmacokinetic studies?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for deuterated compound administration. Include rigorous safety assessments (e.g., acute toxicity in preclinical models) and disclose deuterium’s biological inertness in informed consent documents. Reference safety data sheets (SDS) for handling guidelines .
Methodological Frameworks
- Experimental Design : Align research questions with hypotheses that test isotopic behavior, metabolic pathways, or catalytic mechanisms. Use factorial designs to explore interactions between variables (e.g., temperature vs. isotopic purity) .
- Data Validation : Cross-reference results across analytical platforms (e.g., NMR for structural confirmation, MS for quantification) to mitigate technique-specific biases .
- Ethical Compliance : Document all procedures in line with CLP regulations (e.g., H226, H315 hazard codes) and institutional biosafety committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
